

# In-Depth Technical Guide: 4-(Piperidin-4-yloxy)pyridine Dihydrochloride

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## Compound of Interest

Compound Name: 4-(Piperidin-4-yloxy)pyridine  
dihydrochloride

Cat. No.: B1341602

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CAS Number: 308386-36-9

This technical guide provides a comprehensive overview of **4-(Piperidin-4-yloxy)pyridine dihydrochloride**, a versatile heterocyclic building block with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals.

## Physicochemical Properties

**4-(Piperidin-4-yloxy)pyridine dihydrochloride** is a stable, solid compound. The dihydrochloride salt form significantly enhances its aqueous solubility, a crucial property for its use in biological assays and as an intermediate in pharmaceutical synthesis.<sup>[1][2]</sup>

Table 1: Physicochemical Data for **4-(Piperidin-4-yloxy)pyridine Dihydrochloride**

Property	Value	Source/Comment
CAS Number	308386-36-9	[2]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> O·2HCl	[2]
Molecular Weight	251.16 g/mol	[2]
Appearance	Solid (predicted)	General knowledge of similar compounds
Melting Point	Not available	Specific experimental data not found in public domain
Boiling Point	Not available	Not applicable for a salt
Solubility	Soluble in DMSO. Dihydrochloride form enhances water solubility.	[1][2]

## Spectroscopic Data

Detailed experimental spectroscopic data for **4-(Piperidin-4-yloxy)pyridine dihydrochloride** is not readily available in the public domain. However, based on the known spectral properties of pyridine and piperidine moieties, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data for **4-(Piperidin-4-yloxy)pyridine Dihydrochloride**

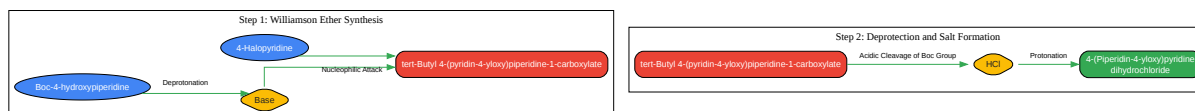
Spectrum Type	Predicted Chemical Shifts/Bands
$^1\text{H}$ NMR	Pyridine Protons: Signals expected in the aromatic region (~7.0-8.5 ppm). Piperidine Protons: Aliphatic signals expected (~1.5-3.5 ppm), with protons adjacent to the nitrogen and oxygen atoms appearing more downfield. The proton on the carbon bearing the oxygen will likely be a multiplet around 4.5 ppm.
$^{13}\text{C}$ NMR	Pyridine Carbons: Resonances expected in the aromatic region (~110-160 ppm). Piperidine Carbons: Aliphatic signals expected (~30-70 ppm), with the carbon attached to oxygen being the most downfield in this region.
IR Spectroscopy	N-H stretch (piperidine salt): Broad absorption around 2400-2800 $\text{cm}^{-1}$ . C-O-C stretch (ether): Strong absorption around 1050-1150 $\text{cm}^{-1}$ . C=N and C=C stretch (pyridine): Absorptions in the 1400-1600 $\text{cm}^{-1}$ region.

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-(Piperidin-4-yloxy)pyridine dihydrochloride** is not published, a plausible and commonly employed synthetic route is the Williamson ether synthesis. This would be followed by deprotection and salt formation.

### Proposed Synthetic Pathway

A likely synthetic route involves the reaction of a protected 4-hydroxypiperidine derivative, such as tert-butyl 4-hydroxypiperidine-1-carboxylate, with a 4-halopyridine (e.g., 4-chloropyridine or 4-fluoropyridine) under basic conditions. The subsequent removal of the protecting group (e.g., Boc group with acid) and treatment with hydrochloric acid would yield the final dihydrochloride salt.



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### Proposed Synthetic Workflow

## General Experimental Protocol (Hypothetical)

### Step 1: Synthesis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

- To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as DMF, add a strong base like sodium hydride (1.1 eq) portion-wise at 0 °C.
- Allow the reaction mixture to stir at room temperature for 30 minutes.
- Add 4-chloropyridine hydrochloride (1.0 eq) to the reaction mixture.
- Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

### Step 2: Synthesis of 4-(Piperidin-4-yloxy)pyridine Dihydrochloride

- Dissolve the purified tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like dioxane or methanol.
- Add an excess of a solution of hydrochloric acid in dioxane (e.g., 4 M) or concentrated HCl.
- Stir the mixture at room temperature and monitor the deprotection by TLC or LC-MS.
- Upon completion, the product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
- Wash the resulting solid with a non-polar solvent like diethyl ether to remove any organic impurities.
- Dry the solid under vacuum to obtain **4-(Piperidin-4-yloxy)pyridine dihydrochloride**.

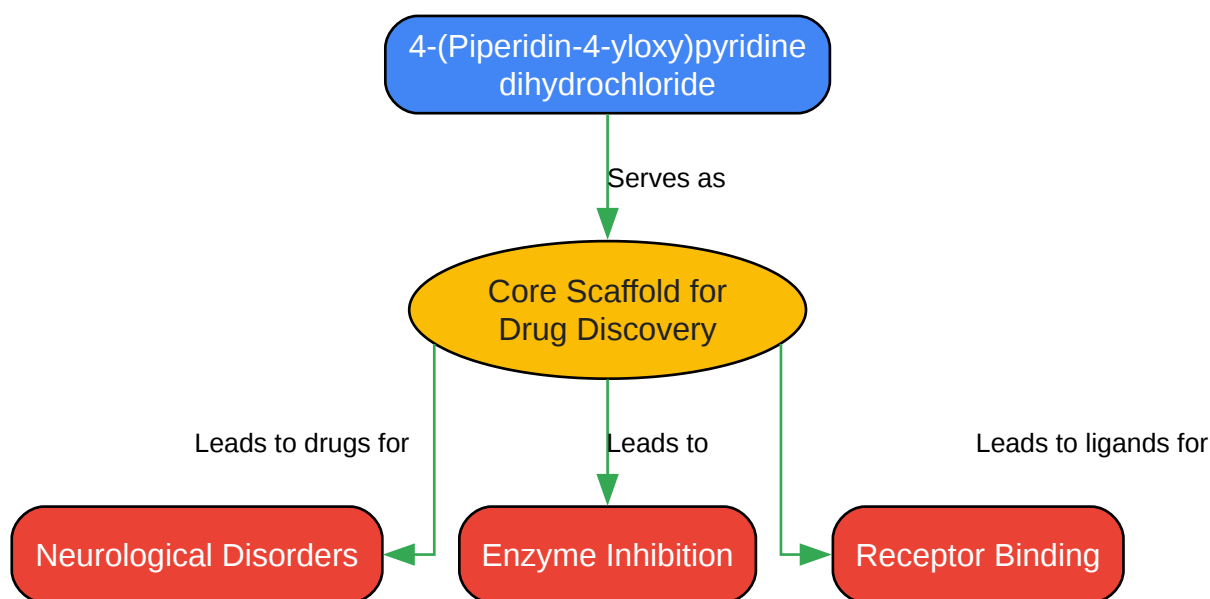
## Pharmacological and Biological Applications

**4-(Piperidin-4-yloxy)pyridine dihydrochloride** is primarily utilized as a key intermediate in the synthesis of more complex, biologically active molecules.<sup>[1][2]</sup> The piperidine and pyridine moieties are common pharmacophores found in a wide range of therapeutic agents.

While specific pharmacological data for the title compound is not available, its structural motifs suggest potential applications in several areas of drug discovery:

- **Neuropharmacology:** The piperidine ring is a core structure in many CNS-active drugs. This compound serves as a valuable scaffold for developing agents targeting neurological disorders.<sup>[1]</sup>
- **Enzyme Inhibition:** The pyridine ring can engage in various interactions with enzyme active sites. Derivatives of this compound are used in research to explore enzyme inhibition.<sup>[1][2]</sup>
- **Receptor Binding:** The structural features of this molecule make it a suitable starting point for the synthesis of ligands for various receptors in the brain and other tissues.<sup>[1]</sup>

Derivatives of the closely related 4-(piperidin-4-yloxy)pyrimidine have shown nanomolar affinity for tyrosine kinases such as EGFR and VEGFR2.



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#### Role in Drug Discovery

## Safety and Handling

Specific toxicology data for **4-(Piperidin-4-yloxy)pyridine dihydrochloride** is not publicly available. As with all chemical reagents, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

## Conclusion

**4-(Piperidin-4-yloxy)pyridine dihydrochloride** is a valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties, particularly the enhanced solubility of the dihydrochloride salt, make it a practical intermediate for the synthesis of a wide range of potentially therapeutic compounds. While detailed experimental and biological data for the compound itself are limited in the public domain, its structural components are well-represented in numerous approved drugs and clinical candidates, underscoring its importance in the field of drug discovery. Further research into the direct biological activities of this compound and its simple derivatives may reveal novel therapeutic applications.

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## References

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